2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
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Description
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic organic compound that has been widely studied due to its diverse biological and chemical properties.
Scientific Research Applications
- The conjugated structure of this compound makes it suitable for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electron-rich thiophene core contributes to charge transport and light emission properties .
- The compound’s π-conjugated system allows it to absorb light efficiently. As a result, it has been investigated for photocatalytic applications, such as water splitting and CO₂ reduction. Its potential in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) is also under scrutiny .
- Some studies suggest that this compound exhibits antibacterial and antifungal activity. Researchers have explored its potential as an antimicrobial agent in pharmaceuticals or surface coatings .
- The acetyl-thioureido moiety could serve as a pharmacophore for drug development. Researchers have investigated its interactions with biological targets, aiming to design novel compounds with therapeutic applications .
- Thin films of this compound can be deposited on various substrates. Researchers have studied its film-forming properties, stability, and optical behavior. Potential applications include sensors, protective coatings, and optoelectronic devices .
- The compound’s functional groups allow for supramolecular interactions. Researchers have explored its self-assembly behavior, including π-π stacking and hydrogen bonding. Applications range from molecular recognition to nanoscale materials .
- The compound’s redox-active nature makes it suitable for electrochemical sensing. Researchers have investigated its use as an electrode material for detecting analytes (e.g., glucose, DNA, or neurotransmitters) in biosensors .
- The thioureido group can coordinate with metal ions. Researchers have synthesized metal complexes using this compound as a ligand. These complexes may find applications in catalysis, luminescence, or magnetic materials .
Organic Electronics and Optoelectronics
Photocatalysis and Solar Energy Conversion
Antibacterial and Antifungal Properties
Medicinal Chemistry and Drug Design
Materials Science and Thin Films
Supramolecular Chemistry and Self-Assembly
Electrochemical Sensing and Biosensors
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
ethyl 2-(acetylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-5-17-11(16)9-6(2)7(3)19-10(9)14-12(18)13-8(4)15/h5H2,1-4H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVJIDRZAXRMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester |
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